(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0): Purified m-Tolyl Substituent for Defined Molecular Recognition Studies
(2-m-Tolylamino-thiazol-4-yl)-acetic acid incorporates a specific N-(m-tolyl) substituent on the 2-aminothiazole-4-acetic acid core, a modification known to critically influence molecular recognition by peptide transporters. Studies on structurally related 2-aminothiazole-4-acetic acid derivatives demonstrate that N-substitution patterns dramatically alter affinity for the proton-coupled oligopeptide transporters PEPT1 and PEPT2, which govern intestinal absorption and renal reabsorption of peptidomimetic drugs [1]. Unlike the unsubstituted 2-amino-4-thiazoleacetic acid (CAS 29676-71-9) or alternative N-alkyl analogs, the m-tolyl group introduces a defined aromatic and steric profile that can be exploited to probe structure-activity relationships (SAR) in transporter-mediated uptake. By procuring this compound with its defined N-m-tolyl substitution, researchers can systematically interrogate the impact of aromatic N-substituents on transporter affinity, a key parameter for optimizing oral bioavailability of thiazole-based drug candidates [1].
| Evidence Dimension | Substituent-Dependent Peptide Transporter Affinity |
|---|---|
| Target Compound Data | N-(m-tolyl) substituent on 2-aminothiazole-4-acetic acid scaffold |
| Comparator Or Baseline | Unsubstituted 2-amino-4-thiazoleacetic acid (CAS 29676-71-9); other N-alkyl derivatives |
| Quantified Difference | Qualitative: N-substitution alters PEPT1/PEPT2 recognition; specific Ki or EC50 values for m-tolyl analog not reported |
| Conditions | In vitro transporter assays using PEPT1- and PEPT2-expressing cell systems (class-level evidence) |
Why This Matters
This defined substituent enables rigorous SAR studies on peptide transporter recognition, directly informing medicinal chemistry efforts to improve oral drug delivery of thiazole-based therapeutics.
- [1] Biegel, A., Gebauer, S., Hartrodt, B., Brandsch, M., Neubert, K., & Thondorf, I. (2007). Recognition of 2-aminothiazole-4-acetic acid derivatives by the peptide transporters PEPT1 and PEPT2. European Journal of Pharmaceutical Sciences, 32(1), 69-76. View Source
